molecular formula C8H6ClN3O2 B1347148 2-Chloro-4,6-dimethyl-5-nitronicotinonitrile CAS No. 6220-77-5

2-Chloro-4,6-dimethyl-5-nitronicotinonitrile

Cat. No. B1347148
CAS RN: 6220-77-5
M. Wt: 211.6 g/mol
InChI Key: JVWPZCCMTFKYHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4,6-dimethyl-5-nitronicotinonitrile (C4DN) is an important compound used in a variety of scientific research applications. C4DN is a nitronitrile that has been used for decades for its unique properties and chemical reactivity. C4DN has been found to be useful in a variety of chemical and biological processes, including synthesis, biochemistry, and physiology.

Scientific Research Applications

Transition Metal Compounds and Their Properties

Transition metal compounds, including oxides, nitrides, carbides, and sulfides, have been extensively investigated for their unique physical and chemical properties. These studies, utilizing techniques such as near-edge X-ray absorption fine structure (NEXAFS), have contributed to understanding the electronic and structural properties of these compounds. Their applications span across materials science, catalysis, biological science, earth science, and environmental science, highlighting their significance in technological advancements and environmental sustainability (Chen, 1998).

Photocatalysis for Environmental Purification

The combination of graphitic carbon nitride (g-C3N4) with carbon dots (CDs) has emerged as an efficient strategy for enhancing photocatalytic activities in environmental purification. This synergy has been shown to improve the photoactivity of g-C3N4/CDs-based nanocomposites, offering promising routes for the photoreduction of CO2, water splitting, and the removal of various contaminants. Such advancements highlight the potential of modified semiconductor materials in addressing environmental challenges (Asadzadeh-Khaneghah & Habibi-Yangjeh, 2020).

Energy Storage and Conversion

Nanostructured transition metal nitrides have been recognized for their roles in energy storage and conversion applications. The design and synthesis of these materials are crucial for balancing electronic and ionic conduction, which is vital for enhancing the performance of electrochemical power sources. Such research underscores the importance of developing advanced electrode materials for future energy storage and conversion technologies (Dong et al., 2013).

properties

IUPAC Name

2-chloro-4,6-dimethyl-5-nitropyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O2/c1-4-6(3-10)8(9)11-5(2)7(4)12(13)14/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVWPZCCMTFKYHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=C1[N+](=O)[O-])C)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30308182
Record name 2-Chloro-4,6-dimethyl-5-nitronicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30308182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4,6-dimethyl-5-nitronicotinonitrile

CAS RN

6220-77-5
Record name 6220-77-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202654
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Chloro-4,6-dimethyl-5-nitronicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30308182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-4,6-dimethyl-5-nitronicotinonitrile
Reactant of Route 2
Reactant of Route 2
2-Chloro-4,6-dimethyl-5-nitronicotinonitrile
Reactant of Route 3
Reactant of Route 3
2-Chloro-4,6-dimethyl-5-nitronicotinonitrile
Reactant of Route 4
2-Chloro-4,6-dimethyl-5-nitronicotinonitrile
Reactant of Route 5
Reactant of Route 5
2-Chloro-4,6-dimethyl-5-nitronicotinonitrile
Reactant of Route 6
2-Chloro-4,6-dimethyl-5-nitronicotinonitrile

Citations

For This Compound
2
Citations
JL Greene Jr, JA Montgomery - Journal of Medicinal Chemistry, 1964 - ACS Publications
The 3-mercapto analogs of pyridoxine and 4-desoxypyridoxine havebeen prepared by the reaction of theap-propriate diazonium salt with potassium ethyl xanthate folloxved by …
Number of citations: 9 pubs.acs.org
GP Sagitullina, AK Garkushenko… - Chemistry of …, 2010 - Springer
Previously unreported nitriles of 5-nitronicotinic acid were synthesized by various types of cyclocondensation using nitrocarbonyl compounds and their derivatives. The partial hydrolysis …
Number of citations: 1 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.